molecular formula C10H16O2 B1598199 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether CAS No. 27943-46-0

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Cat. No.: B1598199
CAS No.: 27943-46-0
M. Wt: 168.23 g/mol
InChI Key: IVDREIWJWDVUGO-UHFFFAOYSA-N
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Description

“2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether” is a chemical compound with the molecular formula C10H16O2 . It is a clear, colorless liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 168.11500 .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is between 90-92 °C (at a pressure of 17 Torr), and it has a predicted density of 0.96±0.1 g/cm3 .

Scientific Research Applications

Catalytic Reactions and Synthesis

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is implicated in catalytic processes and synthesis reactions within organic chemistry. Studies illustrate its versatility in catalyzed reactions, such as the Rhodium-catalyzed isomerization and intramolecular redox reaction. This reaction transforms alkynyl ethers into dihydropyrans and ketoolefins, showcasing the compound's utility in generating complex molecules with regioselective ring closure and hydrogen atom transfer mechanisms (Daisuke Shikanai et al., 2009).

Protection and Deprotection of Alcohols

Another critical application is the protection and deprotection of alcohols, where this compound plays a role in the formation of tetrahydropyranyl ethers. This process is crucial for modifying alcohol functional groups in synthesis pathways, allowing for selective reactions in complex organic syntheses. Electrogenerated acid has been used as an efficient catalyst for these transformations, highlighting the compound's contribution to green chemistry and sustainable practices (Sigeru Torii et al., 1985).

Green Chemistry and Catalysis

The compound's relevance extends to green chemistry, where it's used in the synthesis of ethers and as a catalyst in various organic reactions. For instance, heterogeneous acidic catalysts have been applied for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. This approach emphasizes the importance of sustainable solvents and recyclable catalysts, contributing to the development of eco-friendly chemical processes (U. Azzena et al., 2018).

Synthesis of Ethers and Fuel Additives

Beyond catalysis, this compound is integral to the synthesis of ethers that serve as fuel additives. This includes the creation of high-octane gasoline alternatives and solvents from renewable sources. The compound's role in the dehydration reaction of polyalcohol compounds to produce cyclic ethers underscores its potential in generating sustainable energy solutions (A. Yamaguchi et al., 2009).

Properties

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDREIWJWDVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400652
Record name 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27943-46-0
Record name 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methyl-1-butyn-3-ol (25 ml, 21.7 g), dihydropyran (50 ml) and p-toluenesulphonic acid (5 mg) were mixed together at 0° C. for 1 hr, and then stirred at room temperature for a further 40 hr. The mixture was concentrated and the reside added to 5% aqueous NaHCO3 and extracted with benzene. The organic solution was dried to give after distillation 37.3 g (86%) of the title ether. b.p. 47° C./0.8 mm Hg (lit. 30°-33° C./ 0.5 mm50 ; 57° C./3.5mm170); 1Hnmr δ 5.6 (m, THP C-2'H), 2.45 (s. C-1H), 1.51 (s, CH3), 1.48 (s, CH3); IR (thin film) 3350 s), 2950 (s), 2900 (sh), 112S (s), 1070 (s), 1030 (s), cm-1.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-butyn-2-ol (17.0 g, 202.1 mmol) in dichloromethane (200 mL) cooled to 0° C. was added 2,3-dihydropyran (22.0 mL, 258.4 mmol), followed by para-toluenesulfonic acid (10 mg, 0.05 mmol). The mixture was allowed to slowly warm to room temperature over 3 h, then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine, then dried (sodium sulfate), and concentrated to provide 34.0 g (97%) of 2-(1,1-dimethyl-prop-2-ynyloxy)-tetrahydropyran as a clear oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
Reactant of Route 6
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

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